molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B598682
CAS RN: 15833-22-4
M. Wt: 237.262
InChI Key: LEKZXJRXEXOTKR-UHFFFAOYSA-N
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Description

“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a multi-step process . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones . The yields from this process can be quite high, ranging from 93% to 97% .


Molecular Structure Analysis

The molecular structure of “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is likely to be similar to other imidazo[1,2-a]pyridine compounds. These compounds are fused bicyclic heterocycles .

Scientific Research Applications

  • Antiprotozoal Activity : A study by Sundberg et al. (1990) on quaternary 2-phenylimidazo[1,2-a]pyridinium salts revealed significant antiparasitic activity. This research focused on derivatives with amido, hydrazone, and heterocyclic functionality, particularly noting their effectiveness against Trypanosoma rhodesiense in mice (Sundberg et al., 1990).

  • Anti-inflammatory and Analgesic Activity : Di Chiacchio et al. (1998) synthesized a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides to evaluate their anti-inflammatory and analgesic properties. The study found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be the most active compound in this series (Di Chiacchio et al., 1998).

  • Binding Affinity for Benzodiazepine Receptors : Trapani et al. (1997) investigated a number of 2-phenylimidazo[1,2-alpha]pyridine derivatives for their affinity to central and peripheral benzodiazepine receptors. They found that certain compounds in this series showed high affinity and selectivity for these receptors (Trapani et al., 1997).

  • H-PGDS Inhibitors Discovery : Deaton et al. (2021) discovered a novel class of 2-phenylimidazo[1,2-a]pyridine-6-carboxamide H-PGDS inhibitors. This research highlighted the synthesis and challenges faced in the development of these inhibitors (Deaton et al., 2021).

  • Antituberculosis Activity : Moraski et al. (2011) synthesized a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant strains of tuberculosis. They demonstrated remarkable microbe selectivity and encouraging pharmacokinetics (Moraski et al., 2011).

Future Directions

Imidazo[1,2-a]pyridine compounds, including “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide”, could potentially be developed into new drugs for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine compounds could play a significant role in this effort .

properties

IUPAC Name

N-phenylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZXJRXEXOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743396
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

CAS RN

15833-22-4
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
B Jadhav, R Kenny, Y Nivid, M Mandewale… - Open Journal of …, 2016 - scirp.org
A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives 5a-5m were synthesized through multi-step reactions. To achieve the synthesis of the desired …
Number of citations: 9 www.scirp.org
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
RNP Tulichala, M Shankar… - The Journal of Organic …, 2018 - ACS Publications
Palladium-catalyzed ortho-amidation of indole-3-carboxylic acids with isothiocyanates by using the deciduous directing group nature of carboxyl functionality to afford indole-2-amides …
Number of citations: 14 pubs.acs.org

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